molecular formula C7H18N8O4S B028627 Propylglyoxal bis(guanylhydrazone) CAS No. 100757-53-7

Propylglyoxal bis(guanylhydrazone)

Cat. No. B028627
M. Wt: 310.34 g/mol
InChI Key: NMYAGXCPASUSAK-QTXJHYQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propylglyoxal bis(guanylhydrazone) (PGBG) is a chemical compound that belongs to the family of guanylhydrazones. It was first synthesized by researchers in the 1960s as a potential anti-tumor agent. Since then, PGBG has been extensively studied for its various biological and pharmacological properties.

Mechanism Of Action

Propylglyoxal bis(guanylhydrazone) inhibits ODC by binding to its active site and preventing the formation of the enzyme-substrate complex. This leads to a decrease in the levels of polyamines, which are essential for cell growth and proliferation. The inhibition of ODC by Propylglyoxal bis(guanylhydrazone) has been shown to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

Propylglyoxal bis(guanylhydrazone) has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the enzyme spermidine synthase, which is involved in the biosynthesis of spermidine. Spermidine is a polyamine that has been shown to have anti-aging properties. Propylglyoxal bis(guanylhydrazone) has also been shown to increase the activity of the enzyme arginase, which is involved in the metabolism of arginine. Arginine is an amino acid that is involved in various physiological processes including immune function and wound healing.

Advantages And Limitations For Lab Experiments

Propylglyoxal bis(guanylhydrazone) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. It has been extensively studied for its anti-tumor properties and has been shown to be effective in inhibiting the growth of various cancer cell lines. However, Propylglyoxal bis(guanylhydrazone) has some limitations as well. It has a short half-life and is rapidly metabolized in vivo. This limits its use as a therapeutic agent.

Future Directions

There are several future directions for the study of Propylglyoxal bis(guanylhydrazone). One area of research is the development of Propylglyoxal bis(guanylhydrazone) analogs that have improved pharmacokinetic properties. Another area of research is the study of Propylglyoxal bis(guanylhydrazone) in combination with other anti-cancer agents. It has been shown that Propylglyoxal bis(guanylhydrazone) can enhance the anti-tumor effects of other agents such as cisplatin and doxorubicin. Additionally, the study of Propylglyoxal bis(guanylhydrazone) in non-cancerous conditions such as wound healing and immune function is an area of future research.

Synthesis Methods

The synthesis of Propylglyoxal bis(guanylhydrazone) involves the reaction of propylglyoxal with guanylhydrazine. The reaction is carried out in the presence of a catalyst such as sodium acetate or sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Propylglyoxal bis(guanylhydrazone) has been studied extensively for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines including leukemia, lymphoma, and breast cancer. Propylglyoxal bis(guanylhydrazone) works by inhibiting the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their inhibition leads to cell death.

properties

CAS RN

100757-53-7

Product Name

Propylglyoxal bis(guanylhydrazone)

Molecular Formula

C7H18N8O4S

Molecular Weight

310.34 g/mol

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)pentan-2-ylidene]amino]guanidine;sulfuric acid

InChI

InChI=1S/C7H16N8.H2O4S/c1-2-3-5(13-15-7(10)11)4-12-14-6(8)9;1-5(2,3)4/h4H,2-3H2,1H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+;

InChI Key

NMYAGXCPASUSAK-QTXJHYQYSA-N

Isomeric SMILES

CCC/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O

SMILES

CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O

Canonical SMILES

CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O

synonyms

PGBG
propylglyoxal bis(guanylhydrazone)

Origin of Product

United States

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